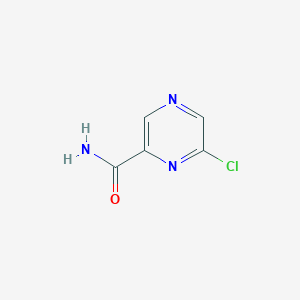

6-Chloropyrazine-2-carboxamide

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-chloropyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O/c6-4-2-8-1-3(9-4)5(7)10/h1-2H,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEERXOCCQAMKAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361623 | |

| Record name | 6-chloropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36070-79-8 | |

| Record name | 6-chloropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloropyrazine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 6 Chloropyrazine 2 Carboxamide

Established Synthetic Routes to 6-Chloropyrazine-2-carboxamide and its Carboxylic Acid Precursors

The traditional synthesis of this compound and its derivatives relies on fundamental organic reactions, primarily focusing on the formation of the amide bond from a carboxylic acid precursor.

Condensation Reactions from Pyrazinecarboxylic Acid Chlorides

A primary and widely employed method for synthesizing this compound and its analogues is through the condensation of a 6-chloropyrazine-2-carboxylic acid chloride with an appropriate amine. sciforum.netsorbonne-universite.fr This two-step process begins with the conversion of the parent carboxylic acid, 6-chloropyrazine-2-carboxylic acid, into its more reactive acyl chloride. This activation is crucial for the subsequent amidation.

The acyl chloride is then reacted with ammonia (B1221849) or a primary/secondary amine to form the corresponding carboxamide. The reaction of the acyl chloride with various anilines, for instance, has been used to generate a series of N-substituted 6-chloropyrazine-2-carboxamides. sciforum.netsorbonne-universite.fr This approach is versatile, allowing for the introduction of diverse substituents on the amide nitrogen, which is a key strategy for modulating the compound's properties.

Amidation Reactions for Diverse Derivative Synthesis

Amidation reactions are central to the synthesis of a wide array of this compound derivatives. By varying the amine component in the condensation reaction, a library of compounds with different functionalities can be readily accessed. sciforum.netthieme-connect.comresearchgate.net For example, the reaction of 6-chloropyrazine-2-carboxylic acid chloride with different ring-substituted anilines or aminothiazoles has yielded numerous amides. sciforum.netresearchgate.net This strategy has been instrumental in exploring structure-activity relationships for various biological targets. The general scheme involves the dropwise addition of the crude acyl chloride solution to a stirred solution of the desired amine in a suitable solvent, often in the presence of a base like pyridine (B92270) to neutralize the HCl generated during the reaction. sorbonne-universite.frbeilstein-journals.org

Regioselective Synthesis Strategies within Pyrazinecarboxamide Scaffolds

The regioselectivity of reactions on the pyrazine (B50134) ring is a critical consideration in the synthesis of specifically substituted pyrazinecarboxamides. While direct substitution on the this compound core can be challenging, regioselective synthesis often begins with a pre-functionalized pyrazine ring. For instance, the synthesis of a specific isomer is typically achieved by starting with a correspondingly substituted pyrazinecarboxylic acid. The inherent reactivity of the different positions on the pyrazine ring, influenced by the electronic effects of the existing substituents (the chlorine atom and the carboxamide group), dictates the feasibility and outcome of further chemical transformations. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been utilized for the regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines, demonstrating a strategy that could be conceptually applied to pyrazine scaffolds for selective functionalization.

Advanced Synthetic Approaches and Catalyst Systems

To improve efficiency, yield, and substrate scope, more advanced synthetic methods and catalyst systems have been developed for the synthesis of pyrazinecarboxamides.

Utilization of Specific Reagents in Acyl Chloride Formation (e.g., Thionyl Chloride, 2,4,6-Trichlorobenzoyl Chloride)

The choice of reagent for the formation of the acyl chloride from 6-chloropyrazine-2-carboxylic acid can significantly impact the reaction's success. Thionyl chloride (SOCl₂) is a commonly used reagent for this transformation. sorbonne-universite.frresearchgate.net The reaction is typically carried out by refluxing the carboxylic acid with an excess of thionyl chloride, often in an inert solvent like benzene (B151609) or toluene. sorbonne-universite.fr The excess thionyl chloride and solvent are then removed under vacuum to yield the crude acyl chloride, which is often used directly in the next step without further purification. sorbonne-universite.frbeilstein-journals.org

An alternative and milder reagent for this conversion is 2,4,6-trichlorobenzoyl chloride (TCBC) , also known as Yamaguchi's reagent. The use of TCBC in the presence of a base like triethylamine (B128534) (TEA) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) allows for the formation of a mixed anhydride (B1165640), which then reacts with the amine. nih.gov This method can be advantageous when dealing with sensitive substrates or when milder reaction conditions are required. nih.gov

| Reagent | Typical Conditions | Role |

| Thionyl Chloride (SOCl₂) | Reflux in benzene or toluene | Converts carboxylic acid to acyl chloride |

| 2,4,6-Trichlorobenzoyl Chloride (TCBC) | Room temperature with TEA and DMAP in THF | Forms a mixed anhydride for amidation |

Coupling Reactions and Heterogeneous Catalysis (e.g., Copper-catalyzed reactions)

Modern synthetic chemistry has seen a surge in the use of transition metal-catalyzed coupling reactions to form C-N bonds, offering powerful alternatives to traditional amidation methods. Copper-catalyzed reactions, in particular, have been explored for the synthesis of pyrazine derivatives. For instance, copper-catalyzed aerobic oxidative C-H/N-H coupling of ketones with diamines has been developed to construct the pyrazine ring itself. nih.govacs.org This type of methodology highlights the potential for forming the pyrazine core through C-N bond formation.

In the context of modifying existing pyrazine scaffolds, copper-catalyzed Ullmann-type cross-coupling reactions are highly relevant. nih.gov These reactions can be used to form C-N bonds between an aryl halide (like a chloropyrazine) and an amine or amide, often employing a copper catalyst, a ligand, and a base. While direct copper-catalyzed amidation of this compound itself is not extensively detailed in the provided context, the principles of Ullmann condensation are applicable for the synthesis of N-aryl pyrazine derivatives from chloropyrazines. researchgate.net The development of heterogeneous copper catalysts, such as copper-based metal-organic frameworks (MOFs), offers advantages in terms of catalyst recovery and reuse, contributing to more sustainable synthetic processes. sciforum.net

| Coupling Reaction Type | Catalyst System Example | Application |

| Ullmann-type C-N Coupling | CuI / Ligand / Base | Formation of N-aryl pyrazine derivatives from chloropyrazines |

| Oxidative C-H/N-H Coupling | CuI / O₂ | Synthesis of the pyrazine ring from ketones and diamines |

Nucleophilic Aromatic Substitution (SNAr) in Pyrazine Ring Functionalization

The pyrazine ring, an electron-deficient heterocycle, is inherently activated towards nucleophilic aromatic substitution (SNAr) reactions. semanticscholar.orgthieme-connect.de This reactivity is further enhanced in this compound by the presence of the electron-withdrawing chloro and carboxamide groups. The chlorine atom at the 6-position makes the pyrazine ring particularly susceptible to nucleophilic attack, facilitating the introduction of a wide range of functional groups.

SNAr reactions on the this compound core typically involve the displacement of the chloride ion by a nucleophile. Common nucleophiles used in these transformations include amines, thiols, and alkoxides. smolecule.com These reactions are crucial for the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science. smolecule.com For instance, the reaction with various amines leads to the formation of N-substituted aminopyrazine derivatives. rsc.org

The efficiency and regioselectivity of SNAr on the pyrazine ring can be influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. In some cases, the reaction may require the use of a base to facilitate the departure of the leaving group. researchgate.net The "element effect" in SNAr reactions, which typically follows the order F > NO2 > Cl ≈ Br > I for activated aryl substrates, highlights the good leaving group ability of chlorine in this context. researchgate.net

It has been demonstrated that such SNAr reactions can be carried out in environmentally friendly solvents like water, sometimes even without the need for transition metal catalysts that are often required for similar transformations. researchgate.net This highlights a green chemistry approach to the functionalization of pyrazine rings.

Reactivity Profiles and Transformation Pathways of this compound Derivatives

The chemical reactivity of this compound is primarily dictated by its two main functional groups: the chloro substituent on the pyrazine ring and the carboxamide moiety. This dual functionality allows for a variety of chemical transformations, making it a versatile building block in organic synthesis.

Nucleophilic Substitution Reactions of the Chloro Group

The chlorine atom attached to the pyrazine ring is a key site for nucleophilic substitution reactions. This allows for the synthesis of a broad spectrum of derivatives by introducing different nucleophiles. smolecule.comsmolecule.com The electron-deficient nature of the pyrazine ring facilitates these substitution reactions.

A common transformation is the reaction of this compound with various primary and secondary amines to yield the corresponding 6-amino-pyrazine-2-carboxamide derivatives. For example, reaction with benzylamine (B48309) can produce N-benzyl-6-aminopyrazine-2-carboxamide. rsc.org Similarly, reactions with substituted anilines have been used to create a series of N-aryl-6-aminopyrazine-2-carboxamides. mdpi.com The conditions for these reactions can be mild, often involving heating the reactants in a suitable solvent, sometimes in the presence of a base. rsc.orgmdpi.com

The following table summarizes selected examples of nucleophilic substitution reactions of the chloro group in this compound and its derivatives.

| Reactant (Derivative of this compound) | Nucleophile | Product | Reference |

| N-Benzyl-6-chloropyrazine-2-carboxamide | n-Alkylamines (butylamine to octylamine) | 6-Alkylamino-N-benzylpyrazine-2-carboxamides | rsc.org |

| 6-Chloropyrazine-2-carbonyl chloride | Benzylamine | N-Benzyl-6-chloropyrazine-2-carboxamide | rsc.org |

| 6-Chloropyrazine-2-carboxylic acid chloride | Substituted anilines | N-(substituted phenyl)-6-chloropyrazine-2-carboxamides | mdpi.com |

| This compound | Amines, Thiols | Substituted pyrazine derivatives | smolecule.com |

Chemical Modifications of the Carboxamide Moiety

The carboxamide group (-CONH2) of this compound offers another site for chemical modification. One of the primary reactions of the carboxamide is its hydrolysis to the corresponding carboxylic acid, 6-chloropyrazine-2-carboxylic acid. This reaction can be carried out under either acidic or basic conditions. smolecule.comsmolecule.com

The carboxamide can also be converted into other functional groups. For example, it can be dehydrated to form a nitrile group (-CN), yielding 6-chloropyrazine-2-carbonitrile. Conversely, the carboxamide itself is often synthesized from the corresponding carboxylic acid or its acyl chloride. The synthesis of various N-substituted amides from 6-chloropyrazine-2-carboxylic acid is a common strategy to create libraries of compounds for biological screening. mdpi.comsemanticscholar.org This typically involves activating the carboxylic acid, for instance by converting it to an acyl chloride with thionyl chloride, and then reacting it with a desired amine. mdpi.comsemanticscholar.org

The following table outlines key transformations involving the carboxamide moiety.

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| This compound | Acid or Base | 6-Chloropyrazine-2-carboxylic acid | Hydrolysis | smolecule.comsmolecule.com |

| 6-Chloropyrazine-2-carboxylic acid | Thionyl chloride, then various anilines | N-substituted 6-chloropyrazine-2-carboxamides | Amide formation | mdpi.comsemanticscholar.org |

| 6-Chloropyrazine-2-carboxylic acid | 2,4,6-Trichlorobenzoyl chloride, TEA, DMAP, then various amines | N-substituted 6-chloropyrazine-2-carboxamides | Amidation | semanticscholar.org |

| This compound | Reducing agents (e.g., Lithium aluminum hydride) | (6-Chloropyrazin-2-yl)methanamine | Reduction | smolecule.com |

Intramolecular Rearrangements and Tautomerism Studies

While specific studies on intramolecular rearrangements of this compound are not extensively documented in the provided context, the pyrazine ring system itself can participate in various structural transformations. For pyrazine derivatives, tautomerism is a relevant consideration, especially for substituted pyrazinols and pyrazinethiols, which exist in equilibrium with their pyrazin-2(1H)-one and pyrazine-2(1H)-thione tautomers, respectively. thieme-connect.dethieme-connect.de In the case of this compound, while the primary structure is well-defined, the potential for tautomerism in its derivatives, particularly those with hydroxyl or thiol substituents introduced via SNAr, is an important aspect of their chemistry.

Computational studies, such as those using Density Functional Theory (DFT), can be employed to predict the most stable tautomeric forms and to understand the electronic properties and reactive sites of the molecule, which can influence its rearrangement pathways. researchgate.net

Degradation Pathways and Chemical Stability Analysis (e.g., Autoxidation, Hydrolysis)

The chemical stability of this compound is a critical factor, particularly for its potential applications. The primary degradation pathway is hydrolysis of the carboxamide group to form 6-chloropyrazine-2-carboxylic acid, which can occur under both acidic and basic conditions. smolecule.comsmolecule.com

Autoxidation is another potential degradation pathway for organic molecules. The susceptibility of a compound to autoxidation can be evaluated by calculating the bond dissociation energies (BDE) for the abstraction of hydrogen atoms. researchgate.netuantwerpen.be Lower BDE values indicate a higher propensity for autoxidation. For derivatives of pyrazine-2-carboxamide, DFT calculations have been used to assess their degradation properties by evaluating BDEs. researchgate.netuantwerpen.be

The stability of the compound is also relevant in synthetic procedures. For instance, in the synthesis of N-benzyl-6-chloropyrazine-2-carboxamide, an excess of benzylamine can lead to a side reaction where the intended product further reacts to form N-benzyl-6-benzylaminopyrazine-2-carboxamide. rsc.org The product is generally considered stable under standard storage conditions, often recommended to be in an inert atmosphere at 2-8°C. sigmaaldrich.comsigmaaldrich.com

Medicinal Chemistry and Biological Activity of 6 Chloropyrazine 2 Carboxamide Derivatives

Antimicrobial Research Applications

The pyrazine (B50134) ring, particularly when substituted with a chlorine atom and a carboxamide group, has proven to be a valuable pharmacophore in the discovery of new antimicrobial agents.

Antitubercular Efficacy against Mycobacterium tuberculosis (including Multi-Drug Resistant and Extensively Drug-Resistant Strains)

Tuberculosis remains a global health crisis, exacerbated by the emergence of multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. semanticscholar.orgnih.gov This has spurred intensive research into novel antitubercular agents, with 6-Chloropyrazine-2-carboxamide derivatives showing considerable promise.

A notable strategy has been the synthesis of various N-substituted derivatives to enhance antimycobacterial activity. For instance, N-benzyl derivatives of this compound have demonstrated significant inhibitory rates, with some compounds exhibiting a minimum inhibitory concentration (MIC) as low as 4.6 µM, a marked improvement over the clinically used drug pyrazinamide (B1679903) (PZA), which has an MIC of 102 µM. Furthermore, the introduction of an N-benzyl group on this compound and its subsequent modification has yielded compounds with potent activity against M. tuberculosis H37Rv. rsc.org

Research has shown that the substitution pattern on the pyrazine ring is crucial. For example, 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide showed high activity against the H37Rv strain of M. tuberculosis. nih.gov Similarly, 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide was found to be highly active against M. tuberculosis with a MIC of 6.25 µg/mL. mdpi.com The mechanism of action for some of these derivatives is believed to involve the inhibition of the enoyl-ACP reductase (InhA) enzyme, which is vital for the synthesis of mycolic acids in the bacterial cell wall. Molecular docking studies have supported this, showing that compounds like 6-chloro-N-octylpyrazine-2-carboxamide have a high potential for bioactivity against M. tuberculosis. semanticscholar.orgits.ac.id

The quest for compounds effective against resistant strains has led to the exploration of various structural modifications. For example, a series of 6-alkylamino-N-phenylpyrazine-2-carboxamides were synthesized and tested, with the octylamino derivative showing promising activity against MDR-TB and XDR-TB strains. Some N-phenylpyrazine-2-carboxamide derivatives have also demonstrated significant in vitro activity against M. tuberculosis.

Table 1: Antitubercular Activity of this compound Derivatives against Mycobacterium tuberculosis

| Compound | Strain | MIC | Reference |

| N-benzyl derivatives of this compound | M. tuberculosis | As low as 4.6 µM | |

| 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 65% inhibition at 6.25 μg/mL | nih.gov |

| 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | M. tuberculosis | 6.25 µg/mL | mdpi.com |

| 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide | M. tuberculosis | 0.78 µg/mL (2.3 µM) | researchgate.net |

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | M. tuberculosis H37Rv | 6 µM | mdpi.com |

Activity against Non-Tuberculous Mycobacteria (e.g., Mycobacterium kansasii, Mycobacterium avium)

The therapeutic utility of this compound derivatives extends to non-tuberculous mycobacteria (NTM), which are often intrinsically resistant to many standard antibiotics.

Specifically, N-benzyl derivatives of this compound have shown activity against Mycobacterium kansasii, a species naturally resistant to PZA. rsc.org In contrast, their 5-alkylamino and 3-alkylamino isomers were found to be inactive against the tested mycobacterial strains. rsc.org Further studies revealed that 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide also exhibited significant activity against various mycobacterial strains, not just M. tuberculosis. mdpi.com

The compound 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide demonstrated a broad spectrum of activity, inhibiting not only M. tuberculosis but also M. kansasii and M. avium with a MIC of 0.78 µg/mL (2.3 µM). researchgate.net However, many of the synthesized derivatives have shown limited to no activity against M. avium.

Broad-Spectrum Antibacterial Activity Investigations

While the primary focus has been on mycobacteria, some this compound derivatives have been investigated for broader antibacterial activity.

For instance, 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide was found to be the most active against Staphylococcus aureus with a MIC of 7.81 μM and against Staphylococcus epidermidis with a MIC of 15.62 μM. mdpi.com Interestingly, the previously reported 5-chloro and 6-chloro positional isomers did not exhibit any significant antibacterial activity at the tested concentrations. mdpi.com Some derivatives have also been reported to be effective against bacterial strains like influenza and Staphylococcus aureus. cymitquimica.com However, many of the synthesized N-benzylpyrazine-2-carboxamide derivatives did not show any activity against the tested bacterial strains. mdpi.com

Antifungal Properties and Comparative Efficacy

In addition to their antibacterial properties, derivatives of this compound have demonstrated potential as antifungal agents.

Research has shown that certain amides derived from this compound exhibit significant activity against various fungal strains. For example, 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide was found to have the highest antifungal effect against Trichophyton mentagrophytes, the most susceptible fungal strain tested, with a MIC of 62.5 μmol/L. nih.gov Another compound, 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide, also showed high antifungal activity against T. mentagrophytes with a MIC of 15.62 µmol/L. mdpi.com

Furthermore, 6-chloropyrazine-2-carboxylic acid (3-chlorophenyl)amide was identified as having the highest antifungal effect against Candida albicans, with a MIC of less than 62.5 µmol/l. mdpi.org However, it is worth noting that many of the tested compounds showed only weak or no antifungal activity. mdpi.comnih.gov

Table 2: Antifungal Activity of this compound Derivatives

| Compound | Fungal Strain | MIC | Reference |

| 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | 62.5 μmol/L | nih.gov |

| 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide | Trichophyton mentagrophytes | 15.62 µmol/L | mdpi.com |

| 6-chloropyrazine-2-carboxylic acid (3-chlorophenyl)amide | Candida albicans | < 62.5 µmol/l | mdpi.org |

Antiviral Investigations

The exploration of the biological activities of this compound derivatives has also extended to their potential as antiviral agents. Some derivatives have been tested for their antiviral properties, with some showing promising results in inhibiting viral replication in cell cultures. N-Benzyl-6-chloropyrazine-2-carboxamide has been described as an antiviral agent that may inhibit viral RNA synthesis and the DNA polymerase activity of the influenza virus. cymitquimica.com However, a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides and their precursors were tested for antiviral activity with no significant findings reported in the provided abstracts. mdpi.com

Anti-inflammatory and Immunomodulatory Effects

Beyond their antimicrobial applications, certain derivatives of this compound have been investigated for their anti-inflammatory and immunomodulatory properties.

Derivatives of 3,5-diamino-6-chloropyrazine-2-carboxylic acid have been identified as epithelial sodium channel blockers, which can be beneficial in treating inflammatory conditions. Some studies have also pointed to the anti-inflammatory and immunomodulatory effects of certain pyrazine derivatives, suggesting their potential in managing various inflammatory disorders. google.com Benzamide derivatives, in general, are recognized for their anti-inflammatory and immunomodulatory activities. researchgate.net

Anticancer and Antineoplastic Potential

The pyrazine scaffold, a key component of this compound, is recognized for its role in the development of molecules with a range of biological activities, including anticancer properties. solubilityofthings.com Derivatives of this compound have been explored for their potential as anticancer agents. alfa-chemical.com Preliminary studies have indicated that certain derivatives may inhibit tumor growth in specific cancer cell lines. smolecule.com For instance, research into pyrazinamide derivatives, which share a structural similarity, has shown potential, with one derivative demonstrating an IC50 value of 12 μM against Hep-2 cells. The presence of the pyrazine core is considered significant in the design of compounds with antimycotic, antiseptic, antineoplastic, and anticontagion activities. researchgate.net Further research into this area continues to explore the full potential of these compounds in oncology. chemimpex.commolaid.com

Ion Channel Modulation and Receptor-Mediated Activities

Epithelial Sodium Channel (ENaC) Blocker Research and Airway Disease Therapeutics

Derivatives of 3,5-diamino-6-chloro-pyrazine-2-carboxamide are notable for their activity as epithelial sodium channel (ENaC) blockers. google.comnih.govnih.gov ENaC inhibitors are under development to improve mucus clearance in various lung diseases, including cystic fibrosis, by hydrating mucosal surfaces. nih.govgoogle.com Amiloride, a well-known diuretic and a derivative of pyrazinoylguanidine, functions by blocking ENaC. google.com.na However, its therapeutic efficacy as an aerosolized treatment for cystic fibrosis has been limited by its low potency and rapid absorption. nih.gov

To address these limitations, more potent and durable ENaC blockers have been synthesized. nih.gov For example, the compound N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (B1217627) (552-02) was developed to have improved pharmacological properties for aerosol delivery. nih.gov Another derivative, (R)-3,5-diamino-6-chloro-N-(3-(((1-(4-guanidinobutanoyl)piperidin-4-yl)methyl)amino)-2-(2-methylbenzyl)propyl)pyrazine-2-carboxamide, has demonstrated high selectivity and potent inhibitory activity against ENaC in human bronchial epithelial cells. nih.gov The development of these novel derivatives represents a significant area of research for treating respiratory diseases characterized by mucus obstruction. google.comgoogle.com

Interactive Table: ENaC Blocker Derivatives and Their Properties

| Compound Name | Key Features | Therapeutic Target |

| Amiloride | Canonical ENaC inhibitor, diuretic. google.com.na | Epithelial Sodium Channel (ENaC) |

| N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (552-02) | More potent and durable ENaC blocker designed for aerosol delivery. nih.gov | Epithelial Sodium Channel (ENaC) |

| (R)-3,5-diamino-6-chloro-N-(3-(((1-(4-guanidinobutanoyl)piperidin-4-yl)methyl)amino)-2-(2-methylbenzyl)propyl)pyrazine-2-carboxamide | High selectivity and potent inhibitory activity against ENaC. nih.gov | Epithelial Sodium Channel (ENaC) |

| 3,5-diamino-6-chloro-N-(N-(4-phenylbutyl)carbamimidoyl)pyrazine-2-carboxamide derivatives | Sodium channel blockers for hydrating mucosal surfaces. google.com | Epithelial Sodium Channel (ENaC) |

Transient Receptor Potential Cation Channel Modulation

Research into the broader pharmacological activities of this compound derivatives has included investigations into their effects on other ion channels, though specific modulation of Transient Receptor Potential (TRP) cation channels by this exact compound is not extensively detailed in the provided context. The general pyrazine structure is a versatile scaffold in medicinal chemistry, and its derivatives are often screened against a wide array of biological targets, including various ion channels.

TGR5 Receptor Agonism Studies

The G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5, has emerged as a significant therapeutic target for metabolic diseases like type 2 diabetes and obesity. nih.govfrontiersin.org TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), which in turn improves glucose metabolism. nih.govwikipedia.org

While direct studies on this compound as a TGR5 agonist are not prominent, the exploration of pyrazine-containing structures in this area is active. For instance, a series of novel 3-phenoxypyrazine-2-carboxamide derivatives have been designed and synthesized as potent TGR5 agonists. nih.gov Some of these compounds exhibited excellent activity, even superior to the reference drug INT-777, and were effective in reducing blood glucose levels and stimulating GLP-1 secretion in animal models. nih.gov This highlights the potential of the pyrazine-2-carboxamide scaffold in developing new therapies for metabolic disorders by targeting the TGR5 receptor. nih.govnih.gov

Interactive Table: TGR5 Agonist Research

| Compound Class | Key Findings | Therapeutic Application |

| 3-phenoxypyrazine-2-carboxamide derivatives | Potent hTGR5 agonist activity, superior to reference drug INT-777 in some cases. nih.gov | Type 2 Diabetes, Obesity, Non-alcoholic steatohepatitis. nih.gov |

| Isonicotinamides | Identified as nonsteroidal GPBAR1 agonists active on both human and murine receptors. nih.gov | Inflammatory conditions, metabolic disorders. nih.gov |

Non-Steroidal Anti-androgen Research

Non-steroidal anti-androgens (NSAAs) are crucial in the treatment of androgen-dependent conditions, most notably prostate cancer. drugbank.comwikipedia.org These compounds act by antagonizing the androgen receptor (AR). nih.gov The development of new AR modulators is an ongoing area of research. google.com

Recent studies have investigated pyrazine-containing carboxamides for their anti-androgenic potential. rsc.org In a study focused on developing new flutamide-like antiandrogens, carboxamides substituted with a 5-chloropyrazine ring were found to be the most active against an androgen-dependent prostate cancer cell line. rsc.org Interestingly, the position of the chlorine atom on the pyrazine ring was critical, as shifting it from the 5th to the 6th position resulted in a loss of activity. rsc.org This underscores the importance of specific structural features of the pyrazine ring in designing effective non-steroidal anti-androgens.

Agrochemical Applications

The this compound scaffold and its precursors have also found applications in the agrochemical industry. alfa-chemical.com Derivatives are utilized in the formulation of herbicides and fungicides to protect crops from pests and diseases. chemimpex.com For example, Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, a related compound, is used as an intermediate in the synthesis of agrochemicals. chemimpex.com

Furthermore, substituted N-phenylpyrazine-2-carboxamides have been synthesized and evaluated for their herbicidal properties. mdpi.com These compounds have been shown to inhibit photosynthesis in spinach chloroplasts. mdpi.comresearchgate.net Specifically, 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide was identified as an effective inhibitor of the oxygen evolution rate. mdpi.com Additionally, some pyrazine derivatives have been investigated as abiotic elicitors that can stimulate the production of flavonoids in plant callus cultures, suggesting a role in enhancing plant defense mechanisms. smolecule.commdpi.com

Interactive Table: Agrochemical Applications of Pyrazine Derivatives

| Compound/Derivative | Application | Mechanism of Action |

| Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | Herbicide, Fungicide. chemimpex.com | Intermediate in agrochemical synthesis. chemimpex.com |

| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Herbicide. mdpi.com | Inhibition of photosynthesis (oxygen evolution rate). mdpi.com |

| 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | Herbicide. mdpi.com | Reduction of chlorophyll (B73375) content in algae. mdpi.com |

| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Abiotic Elicitor. mdpi.com | Stimulation of flavonoid production in plants. mdpi.com |

Herbicidal Properties and Photosynthesis Inhibition in Plant Systems

Derivatives of this compound have been investigated for their potential as herbicides, with a key mechanism of action being the inhibition of photosynthesis. These compounds interfere with the photosynthetic electron transport chain, a critical process for plant survival.

The inhibitory activity of these compounds is typically quantified by the IC50 value, which represents the concentration required to inhibit 50% of the oxygen evolution rate in isolated spinach chloroplasts. A lower IC50 value indicates a more potent inhibitor.

Research has shown that the substitution pattern on both the pyrazine and the phenyl rings of the carboxamide structure significantly influences the herbicidal activity. For instance, 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide demonstrated notable inhibition of the oxygen evolution rate in spinach chloroplasts with an IC50 value of 51.0 μmol·L-1. semanticscholar.orgnih.gov Another derivative, 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide, was identified as a particularly effective inhibitor of photosynthetic electron transport (PET) in spinach chloroplasts, exhibiting an IC50 value of 43.0 μmol/L. sciforum.netnih.govresearchgate.net

The presence of a chlorine atom at the C6 position of the pyrazine ring and specific substitutions on the phenyl ring, such as a chlorine atom, have been shown to be advantageous for photosynthesis-inhibiting activity. nih.govmdpi.org For example, 6-chloropyrazine-2-carboxylic acid (3-chlorophenyl)amide was among the more active amides in one study. mdpi.org The introduction of a tert-butyl group at the C5 position of the pyrazine ring has also shown a positive effect on PET inhibition. nih.gov

Interactive Table: Photosynthesis Inhibition by this compound Derivatives

| Compound Name | IC50 (μmol·L⁻¹) | Plant System |

|---|---|---|

| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | 51.0 | Spinach Chloroplasts |

| 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | 43.0 | Spinach Chloroplasts |

| 6-chloropyrazine-2-carboxylic acid (3-chlorophenyl)amide | Not explicitly stated, but noted as highly active | Not specified |

| 5-tert-butyl-6-chloropyrazine-2-carboxylic acid (4-fluorophenyl)-amide | 103.0 | Spinach Chloroplasts |

| 5-tert-butyl-6-chloropyrazine-2-carboxylic acid (3-chlorophenyl)-amide | 103.0 | Spinach Chloroplasts |

Abiotic Elicitor Role in Plant Physiological Responses (e.g., Flavonoid Accumulation)

Beyond their herbicidal effects, certain this compound derivatives have been identified as potent abiotic elicitors. Abiotic elicitors are chemical compounds that can trigger defense responses in plants, often leading to the enhanced production of valuable secondary metabolites, such as flavonoids. This has significant implications for plant biotechnology and the production of phytomedicines.

Studies have demonstrated that the application of these derivatives to plant cell cultures can significantly increase the accumulation of flavonoids. For example, in a callus culture of Ononis arvensis (rest-harrow), treatment with 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide resulted in a remarkable increase in flavonoid production, reaching approximately 900% after a twelve-hour elicitation period. semanticscholar.orgnih.gov High levels of flavonoid accumulation were also observed after 48 and 72 hours of exposure to this compound. semanticscholar.org

The elicitation effect is dependent on the specific compound structure, its concentration, and the duration of exposure. For instance, while the aforementioned iodo derivative was a potent elicitor, other derivatives also showed the ability to increase flavonoid content at different time points. semanticscholar.org This highlights the potential to fine-tune the elicitation process to maximize the production of desired secondary metabolites.

The ability of these pyrazine derivatives to act as abiotic elicitors has also been observed in other plant systems, such as Silybum marianum (milk thistle), where they have been shown to increase the production of flavonolignans, a class of compounds with hepatoprotective properties. nih.govmdpi.com

Interactive Table: Flavonoid Elicitation by this compound Derivatives

| Compound Name | Plant Species | Effect on Flavonoid Production | Elicitation Conditions |

|---|---|---|---|

| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Ononis arvensis | ~900% increase | 12-hour exposure |

Structure Activity Relationship Sar Studies and Rational Molecular Design

Influence of Substituent Variations on Biological Activity Profiles

The biological activity of 6-chloropyrazine-2-carboxamide derivatives is highly sensitive to the nature and position of substituents on the pyrazine (B50134) and any attached aryl or alkyl groups.

The location of the chlorine atom on the pyrazine ring is a critical determinant of biological activity. Comparative studies of positional isomers have demonstrated significant differences in efficacy.

For instance, a series of N-benzylpyrazine-2-carboxamides showed that both 5-chloro and 6-chloro derivatives possess potent antimycobacterial activity, whereas the corresponding 3-chloro isomers are often completely inactive. mdpi.comresearchgate.net Specifically, 6-chloro derivatives bearing a 4-methoxy, 3-trifluoromethyl, or 4-chloro substituent on the N-benzyl ring exhibited minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis H37Rv ranging from 6.25 to 12.5 µg/mL. mdpi.com Their 5-chloro counterparts, with 4-chloro, 4-bromo, or 2,4-dichloro substitutions on the phenyl ring, showed slightly lower activity with MIC values of 12.5 µg·mL⁻¹. mdpi.com

A crucial finding is that N-benzyl-6-chloropyrazine-2-carboxamide derivatives substituted with an n-alkylamino group at the 6-position (replacing the chlorine) were active against Mycobacterium kansasii, a strain naturally resistant to the common antitubercular drug pyrazinamide (B1679903). rsc.org In contrast, the analogous 5-alkylamino and 3-alkylamino isomers were found to be completely inactive against this strain, highlighting the unique advantage of the 6-substituted scaffold. rsc.org Research into antiallergic agents also found that substitutions at the 6-position of a pyrazinecarboxamide core tended to increase activity, while substitutions at the 3- or 5-positions either had no effect or were detrimental. nih.gov

| Scaffold | N-Benzyl Ring Substituent | Reported MIC (µg/mL) | Source |

|---|---|---|---|

| This compound | 4-OCH₃ | 6.25 - 12.5 | mdpi.com |

| This compound | 3-CF₃ | 6.25 - 12.5 | mdpi.com |

| This compound | 4-Cl | 6.25 - 12.5 | mdpi.com |

| 5-Chloropyrazine-2-carboxamide | 4-Cl | 12.5 | mdpi.com |

| 5-Chloropyrazine-2-carboxamide | 4-Br | 12.5 | mdpi.com |

| 5-Chloropyrazine-2-carboxamide | 2,4-diCl | 12.5 | mdpi.com |

The group attached to the amide nitrogen (the N-substituent) significantly modulates the molecule's properties and biological activity. semanticscholar.orgresearchgate.net Studies have explored a range of substituents, including phenyl, alkyl, and benzyl (B1604629) groups.

N-Phenyl Derivatives : The introduction of a phenyl ring at the amide nitrogen has led to compounds with notable antimycobacterial and antifungal activities. semanticscholar.org For example, 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide demonstrated 65% inhibition of M. tuberculosis H37Rv at a concentration of 6.25 μg/mL. semanticscholar.orgresearchgate.net

N-Alkyl Derivatives : Simple alkyl chains attached to the amide nitrogen have also been investigated. Molecular docking studies predicted that 6-chloro-N-octylpyrazine-2-carboxamide possesses favorable bioactivity against M. tuberculosis, suggesting that an extended alkyl chain can be beneficial. semanticscholar.orgresearchgate.net

N-Benzyl Derivatives : The N-benzyl moiety has been a particularly fruitful area of exploration. cymitquimica.comcymitquimica.com N-benzyl-6-chloropyrazine-2-carboxamide itself has shown both antiviral and antibacterial properties. cymitquimica.comcymitquimica.com Further substitution on the benzyl ring has been shown to fine-tune the activity profile, as detailed in the following section.

The general consensus from SAR studies is that substitution at the amide nitrogen with either a phenyl or an alkyl group can enhance the antituberculosis activity of the this compound scaffold. semanticscholar.orgresearchgate.net

For derivatives containing an N-phenyl or N-benzyl group, further substitution on this peripheral aromatic ring provides another layer of control over biological efficacy. The electronic properties and position of these substituents are key.

Electron-withdrawing groups have been shown to be particularly effective. In the N-phenyl series, chloro-substitutions on the phenyl ring were found to be advantageous. 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide and 6-chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide both showed significant activity against M. tuberculosis. semanticscholar.org In another study, the introduction of a 3,5-bis(trifluoromethyl)phenyl group on the amide nitrogen of 6-chloropyrazine-2-carboxylic acid resulted in a potent inhibitor of photosynthetic electron transport (PET) in spinach chloroplasts. mdpi.comresearchgate.net

The position and type of halogen have also been explored. The presence of an iodine atom at the 3-position of the N-phenyl ring was identified as being important for antimycobacterial activity. nih.govmdpi.com For instance, 5-tert-butyl-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide was the most active compound in one antituberculosis screening program, with an IC₉₀ of 0.819 µg/mL. nih.govmdpi.com

In the N-benzyl series, both electron-donating (e.g., 4-methoxy) and electron-withdrawing (e.g., 3-trifluoromethyl, 4-chloro) groups on the phenyl ring yielded compounds with high antimycobacterial activity (MIC = 6.25 µg/mL). mdpi.comsemanticscholar.org

| Base Scaffold | N-Substituent | Peripheral Substituent(s) | Biological Activity Highlight | Source |

|---|---|---|---|---|

| This compound | Phenyl | 4-Chloro | 65% inhibition of M. tuberculosis at 6.25 µg/mL | semanticscholar.orgresearchgate.net |

| This compound | Phenyl | 3,4-Dichloro | 61% inhibition of M. tuberculosis at 6.25 µg/mL | semanticscholar.org |

| This compound | Benzyl | 4-Methoxy | MIC = 6.25 µg/mL (M. tuberculosis) | semanticscholar.org |

| 5-tert-Butyl-6-chloropyrazine-2-carboxamide | Phenyl | 3-Iodo-4-methyl | IC₉₀ = 0.819 µg/mL (M. tuberculosis) | mdpi.com |

| This compound | Phenyl | 3,5-bis(Trifluoromethyl) | IC₅₀ = 0.026 mmol·dm⁻³ (PET Inhibition) | mdpi.com |

Quantitative Relationships between Physicochemical Parameters and Biological Efficacy (e.g., Lipophilicity and Distributive π Parameters)

The biological activity of a compound is often correlated with its physicochemical properties, most notably its lipophilicity. For pyrazinecarboxamides, lipophilicity is considered an essential factor for antimycobacterial activity, as it governs the compound's ability to penetrate the thick, lipid-rich mycolic acid cell wall of mycobacteria. researchgate.netresearchgate.net

Lipophilicity is typically quantified by the logarithm of the partition coefficient (log P) or by chromatographic parameters like log k. Studies have shown that lipophilicity generally increases with substitutions on the pyrazine ring in the order: pyrazine < 6-chloropyrazine < 5-tert-butylpyrazine < 6-chloro-5-tert-butylpyrazine. nih.gov

However, the relationship between lipophilicity and biological efficacy is not always linear.

In some series, a quasi-parabolic dependence has been observed, where activity increases with log P up to an optimal point, after which further increases in lipophilicity lead to decreased activity. researchgate.net This was noted for the photosynthesis-inhibiting activity of certain amides. researchgate.net

In other cases, no clear correlation is found. One study of N-benzylpyrazine-2-carboxamides found that the most lipophilic compound had high activity, but a compound with the lowest lipophilicity in the series displayed the exact same high level of activity against M. tuberculosis. semanticscholar.org Similarly, another study noted that highly lipophilic compounds with multiple halogen substituents suffered from low solubility in the testing medium, rendering them inactive. mdpi.com

| Compound Name | Lipophilicity (log k or log P) | Biological Activity | Source |

|---|---|---|---|

| 5-tert-Butyl-6-chloro-N-(3,5-bistrifluoromethylphenyl)pyrazine-2-carboxamide | log P = 6.85 | Highest antituberculotic activity (72% inhibition) in its series | mdpi.comresearchgate.net |

| 6-Chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | log k = 0.1838 (Lowest in series) | MIC = 6.25 µg/mL (M. tuberculosis) | semanticscholar.org |

| 5-tert-Butyl-6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide | log k = 1.3638 (Most lipophilic in series) | MIC = 6.25 µg/mL (M. tuberculosis) | semanticscholar.org |

| 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Not specified | High flavonoid production elicitor (900% increase) | nih.gov |

Scaffold Optimization Strategies for Enhanced Pharmacological Profiles

The rational design of this compound derivatives has employed several optimization strategies to improve activity and selectivity.

One key strategy involves the nucleophilic substitution of the chlorine atom at the 6-position of the pyrazine ring. Replacing the chlorine with n-alkylamino groups has been shown to enhance antimycobacterial activity and, importantly, reduce cytotoxicity compared to the parent chloro derivatives. rsc.org This modification also extended the activity spectrum to include otherwise resistant mycobacterial strains. rsc.org

Another successful approach is the modification of the N-substituent. The core concept of using the -CONH- amide bridge to connect the pyrazine ring to a phenyl or benzyl group is based on its ability to form hydrogen bonds with biological targets, mimicking peptide interactions. mdpi.com Fine-tuning the electronic and steric properties of this peripheral ring through various substitutions (e.g., halogens, methoxy, trifluoromethyl groups) has proven effective for optimizing activity against specific targets. semanticscholar.orgmdpi.comsemanticscholar.org

Finally, molecular hybridization, which combines structural motifs from different active compounds, represents a promising strategy. For example, designing structures that merge the features of 5-chloropyrazinamide (a known inhibitor of mycobacterial fatty acid synthase I) with the N-phenyl-2-carboxamide scaffold has been explored to create novel derivatives with potentially enhanced mechanisms of action. mdpi.comnih.gov These optimization efforts underscore the adaptability of the this compound scaffold in the development of new molecules with tailored pharmacological profiles.

Mechanistic Investigations of 6 Chloropyrazine 2 Carboxamide Biological Actions

Elucidation of Molecular Targets and Biochemical Pathways

Understanding the precise molecular targets is crucial for explaining the biological effects of 6-Chloropyrazine-2-carboxamide. Research has focused on its interactions with enzymes, its ability to disrupt essential bacterial pathways, and its profile as a ligand for various receptors.

A primary mechanism of action for pyrazine-based carboxamides, especially in an antimicrobial context, is the inhibition of critical enzymes involved in bacterial survival.

Enoyl-ACP Reductase (InhA): A significant body of research has identified the mycobacterial enoyl-acyl carrier protein (ACP) reductase, known as InhA, as a key target for pyrazine (B50134) carboxamide derivatives. nih.govresearchgate.net InhA is a vital enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for synthesizing the long-chain mycolic acids that are essential components of the Mycobacterium tuberculosis cell wall. nih.gov Inhibition of InhA disrupts this pathway, leading to a compromised cell wall and ultimately, bacterial cell death. researchgate.net Derivatives of this compound have demonstrated significant activity against Mycobacterium tuberculosis, and molecular docking studies have been performed to investigate their binding modes within the InhA active site, showing common interactions with known inhibitors of the enzyme. nih.govresearchgate.net

Fatty Acid Synthase I (FAS I): While direct inhibition of Fatty Acid Synthase I (FAS I) by this compound is not extensively documented, related analogues such as 5-Chloropyrazinamide have been identified as inhibitors of this enzyme. sigmaaldrich.com FAS I is also involved in mycolic acid biosynthesis. sigmaaldrich.com This suggests that the broader class of chloropyrazine carboxamides may possess the capability to target different components of the fatty acid synthesis machinery in mycobacteria.

| Target Enzyme | Organism | Pathway | Consequence of Inhibition | Reference |

| Enoyl-ACP Reductase (InhA) | Mycobacterium tuberculosis | Fatty Acid Synthesis-II (FAS-II) | Disruption of mycolic acid synthesis, leading to cell wall damage and bacterial death. | nih.govresearchgate.net |

| Fatty Acid Synthase I (FAS I) | Mycobacterium tuberculosis | Mycolic Acid Biosynthesis | Depletion of mycolic acids, disrupting cell wall function. (Activity noted for the analogue 5-Chloropyrazinamide). | nih.govsigmaaldrich.com |

Beyond direct enzyme inhibition, this compound can interfere with broader bacterial metabolic processes. The inhibition of mycolic acid synthesis is, in itself, a profound disruption of a critical metabolic pathway essential for the integrity of the mycobacterial cell envelope. nih.govresearchgate.net

The integrity of the cell membrane and the maintenance of membrane potential are vital for bacterial survival, powering processes like nutrient uptake and ATP synthesis. frontiersin.org Significant disruption of key metabolic pathways, such as the fatty acid synthesis pathway targeted by pyrazinamide (B1679903) derivatives, can lead to downstream effects on cellular energy status. frontiersin.org While direct studies measuring the effect of this compound on bacterial membrane potential are not prominent, it is known that metabolic stress can impair processes that maintain the proton motive force, thereby affecting membrane potential. frontiersin.org For instance, the accumulation of misfolded proteins resulting from antibiotic action can trigger membrane damage and disrupt the cell's electrochemical gradient. frontiersin.org

The versatility of the pyrazine carboxamide scaffold allows it to interact with a range of biological receptors, extending its potential applications beyond antimicrobial activity.

Androgen Receptor (AR): The androgen receptor is a key driver in the progression of prostate cancer. google.com Carboxamide-containing compounds have been investigated as modulators of the AR. google.comnih.gov Patents have been filed for androgen receptor modulating carboxamides that are structurally related to this compound, indicating that this class of compounds is of interest for its potential to interfere with AR signaling. google.comnih.gov These antagonists typically work by competitively binding to the receptor, inhibiting its nuclear translocation and transcriptional activity. guidetopharmacology.org

Transient Receptor Potential (TRP) Channels: TRP channels are a diverse group of ion channels involved in sensing a wide array of stimuli, including temperature, pain, and pressure. frontiersin.orgnih.gov They are considered important drug targets for various diseases. frontiersin.org However, based on currently available scientific literature, there is no specific research detailing the direct interaction or modulation of TRP channels by this compound.

TGR5 (G-protein coupled bile acid receptor 1): TGR5 has emerged as a promising therapeutic target for metabolic diseases like type 2 diabetes and obesity. physchemres.org Research has shown that pyrazine-2-carboxamide is a key scaffold for developing potent TGR5 agonists. physchemres.org A series of 3-phenoxypyrazine-2-carboxamide derivatives were synthesized and found to be highly effective agonists of human TGR5, with some compounds showing greater potency than the reference agonist INT-777. physchemres.org This strong evidence suggests that the this compound structure has the potential to interact with and modulate the TGR5 receptor.

| Receptor Target | Therapeutic Area | Nature of Interaction | Reference |

| Androgen Receptor (AR) | Prostate Cancer | Potential for antagonistic modulation (based on related compounds). | google.comgoogle.comnih.gov |

| TRP Channels | Various (Pain, Inflammation) | No specific interaction documented in available literature. | frontiersin.orgnih.gov |

| TGR5 | Metabolic Disorders | Potential for agonistic activity (based on related pyrazine-2-carboxamide derivatives). | physchemres.org |

Computational Modeling of Mechanism of Action (e.g., QSAR, 3D-QSAR)

Computational methods are invaluable for predicting and rationalizing the biological activity of compounds like this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling help to correlate a compound's chemical structure with its biological effects.

Molecular docking, a key computational tool, has been extensively used to study how derivatives of this compound might inhibit their targets. For example, docking studies have successfully predicted the binding poses of these compounds within the active site of mycobacterial InhA. nih.govbindingdb.org These models help researchers understand the specific atomic-level interactions—such as hydrogen bonds and hydrophobic interactions—that are crucial for inhibitory activity.

Furthermore, 3D-QSAR models have been developed for various carboxamide derivatives to explain their structure-activity relationships and guide the design of new, more potent molecules. bindingdb.org For instance, a 3D-QSAR model for a set of enoyl-ACP reductase inhibitors was created to build a predictive model that could be used for virtual screening of new potential inhibitors. bindingdb.org Such models generate contour maps that indicate where steric bulk or specific electronic features (e.g., electronegative or electropositive groups) on the molecule would enhance or diminish its activity, providing a roadmap for chemical modification.

Allosteric Modulation and Active Site Binding Analysis

Investigations into the binding mechanisms of this compound derivatives have largely pointed towards direct interaction with the active site of their target enzymes.

Active Site Binding: For the well-studied target InhA, molecular docking simulations consistently place pyrazine carboxamide inhibitors within the enzyme's active site. nih.govresearchgate.net This competitive inhibition mechanism, where the compound vies with the natural substrate for binding, is a common mode of action for many antimicrobial agents.

Allosteric Modulation: Allosteric modulation involves a ligand binding to a site on the receptor or enzyme that is distinct from the primary active site, causing a conformational change that alters the protein's activity. nih.gov While allosteric sites have been identified on some enzymes like enoyl-ACP reductase, there is currently no direct evidence to suggest that this compound or its close derivatives function as allosteric modulators for this particular target. nih.govresearchgate.net The primary mechanism described in the literature remains active site-directed inhibition.

Computational and Theoretical Investigations of 6 Chloropyrazine 2 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These calculations can predict a wide range of properties, from molecular geometry to spectroscopic signatures and reactivity.

Density Functional Theory (DFT) Studies (e.g., B3LYP Methodologies)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for these studies. For the derivative 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, DFT computations using the B3LYP method have been performed to determine its optimized geometry and vibrational frequencies. chemrxiv.orgresearchgate.net Such calculations are crucial for understanding the molecule's stable conformation and its infrared and Raman spectroscopic characteristics. chemrxiv.orgresearchgate.net The vibrational assignments are often supported by potential energy distribution (PED) analysis. chemrxiv.orgresearchgate.net

Electronic Structure Analysis (e.g., Natural Bond Orbital (NBO), Chemical Potential, Electrophilicity Index)

Natural Bond Orbital (NBO) analysis provides a chemist's perspective on the electronic structure by localizing the molecular orbitals into bonding, lone pair, and anti-bonding orbitals. This analysis for 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide has been used to study donor-acceptor interactions within the molecule. chemrxiv.orgresearchgate.net

Key electronic properties that quantify reactivity include chemical potential (µ) and the electrophilicity index. In the study of the derivative, it was found that halogen substitution influences these parameters. chemrxiv.org Specifically, the substitution resulted in an increase in the chemical potential and a decrease in the electrophilicity index when compared to the parent molecule. chemrxiv.org

Table 1: Key Electronic Properties from DFT Calculations

| Property | Description | Finding for the Derivative |

|---|---|---|

| Chemical Potential (µ) | The tendency of electrons to escape from a system. | Increased with halogen substitution. chemrxiv.org |

| Electrophilicity Index | A measure of the electrophilic character of a molecule. | Decreased with halogen substitution. chemrxiv.org |

Molecular Electrostatic Potential (MEP) Mapping and Fukui Functions for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netdeeporigin.comwolfram.comlibretexts.org The MEP map visually represents the electrostatic potential on the electron density surface, where red indicates regions of negative potential (prone to electrophilic attack) and blue indicates regions of positive potential (prone to nucleophilic attack). researchgate.netdeeporigin.comwolfram.comlibretexts.org For 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, MEP analysis has been used to investigate its fundamental reactive properties. chemrxiv.orgscribd.com

Fukui functions are another tool derived from DFT that helps in identifying the most probable sites for electrophilic, nucleophilic, and radical attacks. nih.gov The analysis of Fukui functions for the derivative has been used to evaluate the most probable sites for electrophilic attacks. chemrxiv.orgscribd.com

Bond Dissociation Energies (BDE) and Radial Distribution Functions (RDF) for Chemical Stability

The chemical stability of a compound can be assessed by calculating its Bond Dissociation Energies (BDE). BDE is the energy required to break a specific bond homolytically. ucsb.edunist.gov In the context of the derivative 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, BDE calculations have been employed to evaluate its susceptibility to autoxidation. chemrxiv.orgresearchgate.net

Radial Distribution Functions (RDF) are typically obtained from molecular dynamics simulations and describe how the density of surrounding atoms varies as a function of distance from a reference atom. In the computational study of the derivative, RDF analysis was used to assess its stability against hydrolysis. chemrxiv.orgresearchgate.net

Theoretical pKa and Lipophilicity Prediction

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH. While theoretical methods to predict pKa exist, no specific theoretical pKa predictions for 6-chloropyrazine-2-carboxamide were identified in the reviewed literature. scispace.comwayne.edu

Table 2: Predicted Lipophilicity (logP) for select this compound derivatives

| Compound | Predicted logP |

|---|---|

| 6-chloro-N-benzylpyrazine-2-carboxamide | 2.55 |

| 6-chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide | 3.25 |

| 6-chloro-N-octylpyrazine-2-carboxamide | 4.39 |

(Data from a study on various derivatives, not the parent compound) researchgate.net

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the dynamic behavior of molecules over time. dovepress.comnih.govekb.egrsc.org These simulations can provide insights into conformational changes, interactions with solvents, and the stability of molecular complexes. A molecular dynamics simulation was performed on the derivative 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide to complement the DFT studies. chemrxiv.org However, no specific molecular modeling or simulation studies were found for the parent compound, this compound, in the reviewed literature. Such studies would be beneficial for understanding its behavior in a biological environment or in solution.

Molecular Docking for Ligand-Protein Interaction Profiling and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand how a ligand, such as a derivative of this compound, might interact with a protein's active site.

Research on derivatives of this compound has utilized molecular docking to identify and characterize potential biological targets. For instance, in a study of 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, molecular docking was performed to investigate its inhibitory activity against the anti-inflammatory receptor, the transient receptor potential cation channel (TRPV1). chemrxiv.org The docking results revealed the specific interactions between the compound and the amino acid residues within the receptor's binding pocket, providing a structural basis for its potential anti-inflammatory properties.

Similarly, docking studies on other pyrazine (B50134) carboxamide derivatives have been instrumental in exploring their antimycobacterial potential. bohrium.com By docking these compounds into the active site of mycobacterial enoyl-ACP reductase (InhA), a key enzyme in fatty acid synthesis, researchers have been able to predict their binding modes and affinities. bohrium.com These studies often reveal crucial hydrogen bonds and hydrophobic interactions that contribute to the stability of the ligand-protein complex. For example, the pyrazine carboxamide group itself is often identified as playing a significant role in these interactions. bohrium.com

The primary outputs of molecular docking studies are binding affinity scores, typically expressed in kcal/mol, which estimate the strength of the interaction. Lower binding energy values indicate a more stable and favorable interaction.

Table 1: Example Molecular Docking Data for Pyrazine Carboxamide Derivatives

| Derivative | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

| 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Transient Receptor Potential Cation Channel (TRPV1) | - | Data Not Specified in Abstract chemrxiv.org |

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | Mycobacterial Enoyl-ACP Reductase (InhA) | - | Shared common binding interactions of known InhA inhibitors bohrium.com |

Note: Specific binding affinity values and a comprehensive list of interacting residues are often detailed in the full research articles and may not be fully available in abstracts.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.com This technique is crucial for assessing the stability of the docked complex and understanding the conformational changes that may occur upon ligand binding. nih.govnih.gov

For derivatives of this compound, MD simulations have been employed to validate the results of molecular docking studies. chemrxiv.org By running simulations for tens to hundreds of nanoseconds, researchers can observe whether the ligand remains stably bound within the active site or if it dissociates. mdpi.comnih.gov Analysis of the root-mean-square deviation (RMSD) of the ligand and protein throughout the simulation provides insights into the stability of the complex. nih.gov A stable RMSD suggests that the binding pose predicted by docking is likely to be maintained. nih.gov

MD simulations also allow for a more detailed analysis of the dynamic behavior of the ligand and protein. mdpi.com They can reveal subtle conformational changes in the protein upon ligand binding and highlight the flexibility of different regions of the complex. This information is invaluable for understanding the mechanism of action and for the rational design of more potent inhibitors.

Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research

Vibrational Spectroscopy for Structural Elucidation and Vibrational Assignment (e.g., FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is a powerful non-destructive method for identifying functional groups and elucidating the molecular structure of 6-Chloropyrazine-2-carboxamide. These techniques probe the vibrational modes of a molecule, which are dependent on bond strengths, bond angles, and atomic masses. Each functional group possesses characteristic vibrational frequencies, providing a unique molecular fingerprint.

In the analysis of this compound, FT-IR and FT-Raman spectra reveal key vibrations corresponding to the pyrazine (B50134) ring, the carboxamide group, and the carbon-chlorine bond. While a complete, experimentally verified vibrational assignment for this specific molecule is not widely published, data from closely related pyrazine carboxamide derivatives allow for a reliable interpretation of its expected spectral features. nih.govresearchgate.net

Key expected vibrational modes include:

Amide N-H Stretching: The N-H stretching vibrations of the primary amide group are typically observed in the 3200–3400 cm⁻¹ region. In related N-pyrazinoyl substituted amino acids, this amidic N-H stretch is a distinguishable absorption band. nih.gov A redshift, or lowering of this frequency, can indicate weakening of the N-H bond due to intermolecular hydrogen bonding in the solid state. researchgate.net

C=O Stretching: The carbonyl (C=O) stretching of the amide group is one of the most intense bands in the IR spectrum, typically appearing in the 1640–1680 cm⁻¹ range for secondary amides. nih.gov

Pyrazine Ring Vibrations: The aromatic pyrazine ring exhibits several characteristic stretching and bending vibrations. C-H stretching vibrations typically occur above 3000 cm⁻¹. Ring stretching vibrations (C=C and C=N) are found in the 1400–1600 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine stretching vibration is generally observed in the 850-550 cm⁻¹ region of the spectrum.

The following table summarizes the expected vibrational assignments for this compound based on data from analogous compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Comments |

|---|---|---|---|

| Amide N-H Stretch | 3200 - 3400 | FT-IR, FT-Raman | Broad band in IR, indicative of hydrogen bonding. |

| Aromatic C-H Stretch | 3050 - 3150 | FT-IR, FT-Raman | Typically weak to medium intensity. |

| Amide C=O Stretch (Amide I) | 1640 - 1680 | FT-IR | Very strong and characteristic absorption. nih.gov |

| Pyrazine Ring C=N, C=C Stretch | 1400 - 1600 | FT-IR, FT-Raman | Multiple bands corresponding to ring framework vibrations. |

| Amide N-H Bend (Amide II) | 1500 - 1580 | FT-IR | Medium to strong absorption. |

| C-Cl Stretch | 550 - 850 | FT-IR, FT-Raman | Position can be sensitive to substitution on the ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For this compound, the ¹H NMR spectrum is expected to be relatively simple, showing distinct signals for the two protons on the pyrazine ring and the two protons of the amide group. The chemical shifts of the ring protons are influenced by the electronegativity of the ring nitrogen atoms and the electron-withdrawing effects of the chlorine and carboxamide substituents, leading to signals in the downfield region (typically >8.5 ppm). Data from the closely related N-Benzyl-6-chloropyrazine-2-carboxamide shows pyrazine proton signals at 9.19 ppm and 8.81 ppm. semanticscholar.org The amide protons (-CONH₂) often appear as a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding and exchange phenomena. In related compounds, the amide proton signal is observed as a doublet between 8.0 and 9.5 ppm. nih.gov

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would feature five distinct signals: one for the carbonyl carbon of the amide group and four for the carbons of the pyrazine ring. The carbonyl carbon is typically the most deshielded, appearing far downfield. The pyrazine ring carbons are also deshielded due to the aromatic system and the presence of electronegative nitrogen atoms.

The following tables detail the anticipated chemical shifts for this compound.

Table: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-3 (Pyrazine ring) | ~9.19 | Singlet (s) | Adjacent to two nitrogen atoms and the carboxamide group. Data based on N-Benzyl-6-chloropyrazine-2-carboxamide. semanticscholar.org |

| H-5 (Pyrazine ring) | ~8.81 | Singlet (s) | Adjacent to a nitrogen atom and the chlorine atom. Data based on N-Benzyl-6-chloropyrazine-2-carboxamide. semanticscholar.org |

| -CONH₂ | 8.0 - 9.5 | Broad Singlet (br s) | Chemical shift and peak shape are solvent and concentration dependent. May exchange with D₂O. |

Table: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (Carboxamide) | 160 - 168 | Most downfield signal due to the electronegative oxygen atom. |

| C-2 (Pyrazine ring) | 145 - 155 | Carbon bearing the carboxamide group. |

| C-6 (Pyrazine ring) | 148 - 158 | Carbon bearing the chlorine atom. |

| C-3 (Pyrazine ring) | 142 - 148 | CH carbon adjacent to two nitrogen atoms. |

| C-5 (Pyrazine ring) | 140 - 146 | CH carbon adjacent to the chlorine-bearing carbon. |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement, typically to within 5 parts per million (ppm). This level of precision allows for the unambiguous determination of the molecular formula. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions of the molecule, such as the protonated species [M+H]⁺.

For this compound (molecular formula C₅H₄ClN₃O), the theoretical monoisotopic mass is 157.0067 g/mol . HRMS analysis of the [M+H]⁺ ion would be expected to yield an m/z value of approximately 158.0145. The presence of a chlorine atom is readily identifiable by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the ³⁵Cl (M) and ³⁷Cl (M+2) isotopes.

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule. By inducing fragmentation of the parent ion, characteristic daughter ions are produced, which provides further structural confirmation. A plausible fragmentation pathway for the [M+H]⁺ ion of this compound could involve the neutral loss of the carboxamide group components or the chlorine atom.

Table: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₄ClN₃O |

| Theoretical Monoisotopic Mass | 157.0067 |

| Theoretical m/z of [M+H]⁺ | 158.0145 |

| Theoretical m/z of [M+Na]⁺ | 180.0039 |

Advanced Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., RP-HPLC, Flash Chromatography)

Chromatographic techniques are essential for both the purification of synthesized compounds and the assessment of their purity. Flash chromatography and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are two commonly employed methods in this context.

Flash Chromatography is a preparative technique used for the rapid purification of reaction mixtures. It utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase of organic solvents. For pyrazine derivatives, a common mobile phase is a binary mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate. jasco.humdpi.com The separation is based on the differential partitioning of the components between the stationary and mobile phases. By gradually increasing the polarity of the mobile phase (a gradient elution), compounds with varying polarities can be effectively separated. The use of high-surface-area silica can improve the separation of chemically similar pyrazine compounds. jasco.hu

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates and active compounds. In this technique, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. This compound, being a moderately polar compound, is well-suited for this type of analysis. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, often expressed as a percentage (e.g., >99% purity). A specific RP-HPLC method for a closely related diamino-chloropyrazine derivative utilized a C18 column with a water/acetonitrile gradient. niph.go.jp